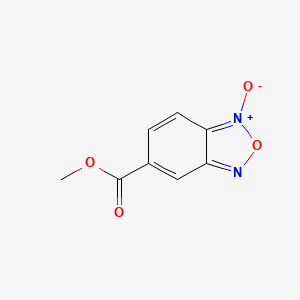![molecular formula C22H28NO+ B11638117 1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11638117.png)
1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a quaternary ammonium ion, making it a significant subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the quaternary ammonium ion, typically using alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The quaternary ammonium ion can undergo nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles like halides or hydroxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds or aromatic rings, using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with molecular targets and pathways, including:
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions within cells.
Ion Channel Modulation: The compound can modulate ion channels, influencing ion transport and cellular excitability.
These interactions are often studied using techniques like molecular docking, spectroscopy, and electrophysiology to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM can be compared with similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quaternary Ammonium Salts: These compounds share the quaternary ammonium ion structure and are used in various applications, including as phase transfer catalysts and antimicrobial agents.
Piperazine Derivatives: These compounds have similar bicyclic structures and are used in medicinal chemistry for their biological activity.
The uniqueness of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H28NO+ |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1-ethyl-1-azoniabicyclo[2.2.2]octan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H28NO/c1-2-23-15-13-18(14-16-23)21(17-23)22(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21,24H,2,13-17H2,1H3/q+1 |
InChI Key |
NYMHJCJSIZQLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B11638034.png)
![9-[4-(7,11-dioxo-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraen-9-yl)phenyl]-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B11638036.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11638037.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11638038.png)



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638072.png)
![methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638075.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11638079.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11638084.png)


